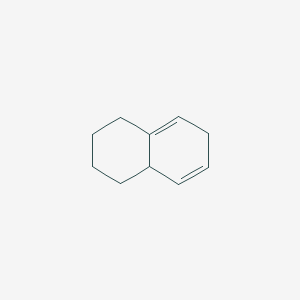

1,2,3,4,4a,7-Hexahydronaphthalene

Description

Structure

3D Structure

Properties

CAS No. |

62690-61-3 |

|---|---|

Molecular Formula |

C10H14 |

Molecular Weight |

134.22 g/mol |

IUPAC Name |

1,2,3,4,4a,7-hexahydronaphthalene |

InChI |

InChI=1S/C10H14/c1-2-6-10-8-4-3-7-9(10)5-1/h1,5-6,9H,2-4,7-8H2 |

InChI Key |

WXLRQXNSILEPFS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=CCC=CC2C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2,3,4,4a,7 Hexahydronaphthalene Scaffolds

Catalytic Hydrogenation Strategies

Catalytic hydrogenation represents a powerful and widely used approach for the synthesis of saturated and partially saturated carbocycles. In the context of 1,2,3,4,4a,7-hexahydronaphthalene scaffolds, the partial hydrogenation of naphthalene (B1677914) or its derivatives, particularly naphthalenone derivatives, is a key strategy. The choice of catalyst and reaction conditions is crucial for achieving the desired level of saturation and stereoselectivity.

Partial Hydrogenation of Naphthalenone Derivatives

The selective reduction of one of the aromatic rings of a naphthalenone precursor is a direct route to the hexahydronaphthalene (B12109599) framework. Various transition metal catalysts have been employed for this purpose, with palladium, platinum, and nickel being the most prominent.

Palladium-based catalysts, particularly palladium on carbon (Pd/C), are highly effective for the hydrogenation of aromatic compounds. In the synthesis of hexahydronaphthalene derivatives, Pd/C is often used for the partial hydrogenation of naphthalenones or their precursors. The reaction typically proceeds by adsorbing the aromatic substrate onto the palladium surface, followed by the addition of hydrogen. digitellinc.com The mechanism involves the stepwise addition of hydrogen atoms to the aromatic ring, with the catalyst facilitating the breaking of the H-H bond and the formation of new C-H bonds. digitellinc.com

A key challenge in the hydrogenation of naphthalenone derivatives is controlling the regioselectivity to obtain the desired this compound isomer. The substitution pattern on the naphthalene ring and the reaction conditions, such as solvent, temperature, and hydrogen pressure, can significantly influence the outcome. For instance, palladium-catalyzed hydrogenation of certain substituted naphthalenes can be directed to a specific ring. nih.gov

| Substrate | Catalyst | Conditions | Product | Yield | Reference |

| Substituted Naphthalene | Pd/C | H₂, various solvents | Partially hydrogenated naphthalene | - | nih.gov |

| 2-Acyl Naphthalenes | Palladium | Visible light, sensitizer | Bicyclo[2.2.2]octa-2,5-diene scaffolds | High | nih.gov |

This table contains representative data and does not imply these are the only conditions or outcomes.

Besides palladium, other transition metal catalysts such as platinum dioxide (PtO₂, Adams' catalyst) and Raney Nickel have proven effective in the partial hydrogenation of naphthalene derivatives. wikipedia.orgmasterorganicchemistry.com

Platinum Dioxide (PtO₂): Adams' catalyst is a versatile hydrogenation catalyst that becomes active upon reduction to platinum black in the presence of hydrogen. wikipedia.org It is known for its effectiveness in hydrogenating a wide range of functional groups, including aromatic rings. illinois.edu The hydrogenation of substituted pyridines to piperidines using PtO₂ in glacial acetic acid under pressure has been reported, showcasing its utility in reducing heterocyclic aromatic systems. researchgate.netasianpubs.org While specific examples for the direct synthesis of this compound from naphthalenones are not abundant in readily available literature, the general reactivity of PtO₂ suggests its potential in such transformations. The choice of solvent can significantly impact the stereochemical outcome of the hydrogenation. illinois.edu

Raney Nickel: This sponge-like nickel catalyst, prepared by leaching aluminum from a nickel-aluminum alloy, is a widely used heterogeneous catalyst for hydrogenation. masterorganicchemistry.comyoutube.com It is particularly known for its ability to hydrogenate a variety of functional groups, including alkenes, alkynes, and aromatic rings, often under milder conditions than other catalysts. masterorganicchemistry.comyoutube.com Raney nickel has been employed in the selective hydrogenation of naphthalene to tetralin, and its activity can be modified by the addition of other metals like copper or zinc to enhance selectivity. mdpi.com The preparation method of the Raney nickel catalyst can also influence its activity. acs.orgorgsyn.org

| Catalyst | Substrate Type | Key Features | References |

| PtO₂ (Adams' catalyst) | Aromatic rings, various functional groups | Becomes active upon reduction, solvent can influence stereochemistry. | wikipedia.orgillinois.edu |

| Raney Nickel | Alkenes, alkynes, aromatic rings | High surface area, can be used under milder conditions, activity can be modified. | masterorganicchemistry.comyoutube.commdpi.comacs.org |

This table provides a general overview of the catalysts' characteristics.

The selective hydrogenation of a naphthalenone derivative to a specific hexahydronaphthalene isomer is governed by a complex interplay of electronic and steric factors. The mechanism generally involves the adsorption of the aromatic ring onto the catalyst surface. The regioselectivity of the hydrogenation is influenced by the substitution pattern of the naphthalenone. Electron-donating or withdrawing groups can affect the electron density of the two aromatic rings, making one more susceptible to hydrogenation than the other.

For instance, in the selective hydrogenation of naphthalene, the initial reduction to tetralin is a key step. The subsequent hydrogenation of tetralin to decalin is often undesirable if partial saturation is the goal. The catalyst's electronic structure plays a crucial role in this selectivity. Modifying a nickel catalyst with zinc, for example, can alter the adsorption ability of the product (tetralin) on the catalyst surface, thereby inhibiting its further hydrogenation and increasing the selectivity for the desired partially hydrogenated product. mdpi.com Theoretical studies, such as those using density functional theory (DFT), can provide valuable insights into the adsorption energies of reactants and products on the catalyst surface, helping to rationalize and predict selectivity. researchgate.net

The stereochemistry of the hydrogenation is often determined by the mode of adsorption of the substrate on the catalyst surface. The hydrogen atoms are typically delivered from the catalyst surface to one face of the molecule, leading to a syn-addition. digitellinc.com The steric hindrance around the different faces of the naphthalenone molecule can therefore direct the approach of the catalyst and control the stereochemical outcome of the reduction.

Diastereoselective and Enantioselective Hydrogenation Routes

The synthesis of stereochemically defined this compound scaffolds is of great importance, particularly for applications in medicinal chemistry. This has driven the development of diastereoselective and enantioselective hydrogenation methods.

Diastereoselective Hydrogenation: In substrates that already contain one or more stereocenters, the existing chirality can influence the stereochemical outcome of the hydrogenation of a prochiral center. This substrate-controlled diastereoselectivity is a powerful tool in synthesis. For example, the reduction of substituted tetralones, which are precursors to hexahydronaphthalenes, can proceed with high diastereoselectivity depending on the reducing agent and the existing stereochemistry in the molecule.

Enantioselective Hydrogenation: For the synthesis of enantiomerically enriched hexahydronaphthalenes from prochiral precursors, chiral catalysts are employed. These catalysts, typically transition metal complexes with chiral ligands, create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. mdpi.com While specific examples for the direct enantioselective hydrogenation to this compound are not widely reported, related transformations have been successfully achieved. For instance, the asymmetric transfer hydrogenation of tetralones using iridium(III) complexes has been shown to produce enantiomerically enriched tetrahydronaphthalen-1-ols with good to high enantio- and diastereoselectivity. nih.gov Similarly, iridium-catalyzed asymmetric hydrogenation has been used to synthesize chiral cis-hexahydro-γ-carboline derivatives, which share a similar bicyclic core. rsc.org Ruthenium-catalyzed enantioselective hydrogenation of 9-phenanthrols has also been reported to yield chiral 9,10-dihydrophenanthren-9-ols with excellent enantioselectivity. researchgate.net

| Catalytic System | Substrate Type | Key Outcome | References |

| Iridium(III) Complex | Tetralone | Enantiomerically enriched tetrahydronaphthalen-1-ols | nih.gov |

| Iridium/ZhaoPhos | Tetrahydro-γ-carboline | Chiral cis-hexahydro-γ-carboline derivatives | rsc.org |

| Ruthenium Complex | 9-Phenanthrols | Chiral 9,10-dihydrophenanthren-9-ols | researchgate.net |

This table highlights examples of enantioselective hydrogenations of related structures.

Cycloaddition Reactions and Related Carbocyclizations

Cycloaddition reactions, particularly the Diels-Alder reaction, are among the most powerful methods for the construction of six-membered rings and are thus highly valuable for the synthesis of the hexahydronaphthalene scaffold.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. researchgate.net The regioselectivity and stereoselectivity of the reaction are often predictable and can be controlled by the electronic nature and steric properties of the diene and dienophile. For the synthesis of a this compound scaffold, a substituted 1,3-cyclohexadiene (B119728) would serve as the diene component, reacting with a suitable dienophile. The reaction of 1,3-cyclohexadiene derivatives with 1,4-benzoquinone (B44022) has been studied, demonstrating the feasibility of this approach. nih.gov

An intramolecular Diels-Alder (IMDA) reaction offers a powerful alternative for constructing the bicyclic system. In this variant, the diene and dienophile are part of the same molecule, and the cycloaddition leads to the formation of a fused ring system. The IMDA reaction of a substrate containing a triene system can lead to the formation of a hexahydronaphthalene core. nih.gov For example, the intramolecular [4+2] cycloaddition of in situ generated aza-o-quinone methides has been used to stereoselectively synthesize fused tetrahydroquinolines, which are structurally related to the target scaffold. researchgate.net The stereochemical outcome of IMDA reactions can be influenced by the length and nature of the tether connecting the diene and dienophile.

Visible-light-induced dearomative [4+2] cycloaddition of naphthalenes with vinyl benzenes represents a modern approach to constructing bicyclic systems, offering a route to functionalized bicyclo[2.2.2]octa-2,5-diene scaffolds which can be precursors to hexahydronaphthalene derivatives. nih.govsemanticscholar.org

| Reaction Type | Reactants | Product Type | Key Features | References |

| Intermolecular Diels-Alder | 1,3-Cyclohexadiene derivative + Dienophile | Substituted hexahydronaphthalene | Forms the bicyclic core in one step. | nih.gov |

| Intramolecular Diels-Alder | Acyclic triene | Fused hexahydronaphthalene | Efficient for constructing complex fused systems. | researchgate.netnih.gov |

| Visible-light Dearomative [4+2] Cycloaddition | Naphthalene + Vinyl benzene | Bicyclo[2.2.2]octa-2,5-diene | Modern method utilizing light energy. | nih.govsemanticscholar.org |

This table summarizes cycloaddition strategies for synthesizing the hexahydronaphthalene scaffold.

Diels-Alder Reaction Strategies

The Diels-Alder reaction, a [4+2] cycloaddition, stands as a powerful and widely employed method for constructing the bicyclic framework of hexahydronaphthalene derivatives. princeton.edu This pericyclic reaction involves the concerted interaction between a conjugated diene and a dienophile to form a six-membered ring. youtube.com The versatility of the Diels-Alder reaction allows for the introduction of various substituents on both the diene and dienophile, which are then incorporated into the final hexahydronaphthalene product.

Key aspects of Diels-Alder strategies for synthesizing these scaffolds include:

Diene and Dienophile Selection: A broad range of dienes and dienophiles can be utilized, enabling access to a diverse array of substituted hexahydronaphthalenes. The electronic nature of the substituents—electron-donating groups on the diene and electron-withdrawing groups on the dienophile—can significantly accelerate the reaction.

Stereoselectivity: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is transferred to the product. For instance, a cis-dienophile will result in a product with cis stereochemistry at the newly formed chiral centers. Furthermore, when cyclic dienes are used, the reaction often proceeds with high endo selectivity, a preference for the dienophile's substituents to be oriented towards the developing diene bridge in the transition state. youtube.com

Regioselectivity: When unsymmetrical dienes and dienophiles are used, the regioselectivity of the reaction becomes crucial. The formation of either the 1,2- or 1,4-disubstituted product is governed by the electronic and steric properties of the substituents. youtube.com

Catalysis: Both Lewis acid and organocatalytic methods have been developed to enhance the rate and control the enantioselectivity of the Diels-Alder reaction, providing access to chiral hexahydronaphthalene building blocks. princeton.edu

The strategic application of the Diels-Alder reaction provides a direct and efficient route to the core structure of this compound, often with excellent control over the relative and absolute stereochemistry of the resulting molecule.

Intramolecular Cyclizations and Cascade Reactions

Intramolecular cyclizations and cascade reactions offer an elegant and atom-economical approach to the synthesis of hexahydronaphthalene scaffolds. These strategies involve the formation of multiple bonds in a single synthetic operation from a pre-functionalized acyclic precursor.

A notable example is the Prins/Friedel-Crafts cascade reaction. beilstein-journals.org This process can be initiated by treating a substrate like a 2-(2-vinylphenyl)acetaldehyde with a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O). beilstein-journals.org The Lewis acid activates the aldehyde, prompting an intramolecular Prins cyclization where the vinyl group attacks the activated carbonyl. beilstein-journals.org This ring closure generates a benzylic carbocation intermediate. This reactive intermediate is then trapped in a subsequent intramolecular Friedel-Crafts alkylation reaction, leading to the formation of the second ring of the hexahydronaphthalene system. beilstein-journals.org

This cascade approach is highly valuable as it allows for the rapid construction of complex polycyclic systems from relatively simple starting materials. beilstein-journals.org The substitution pattern on the aromatic ring and the side chain of the starting material can be varied to produce a range of functionalized hexahydronaphthalene derivatives. beilstein-journals.org

| Reaction Type | Key Features | Example Starting Material | Typical Lewis Acid |

| Prins/Friedel-Crafts Cascade | Forms two rings in one pot, generates a benzylic carbocation intermediate. beilstein-journals.org | 2-(2-vinylphenyl)acetaldehyde beilstein-journals.org | BF₃·Et₂O, AlCl₃, Et₂AlCl beilstein-journals.org |

| Acid-Catalyzed Hydrolysis and Intramolecular Cyclization | Involves hydrolysis of a cyano group followed by intramolecular cyclocondensation. nih.gov | N-Cyano Sulfoximines nih.gov | H₂SO₄ nih.gov |

Regioselective C–H Bond Transformations

The direct functionalization of C–H bonds represents a highly efficient and modern strategy for the synthesis and modification of complex organic molecules, including hexahydronaphthalene systems. Regioselective C–H bond transformations allow for the introduction of new functional groups at specific positions within the molecule, often bypassing the need for pre-functionalization.

While specific examples directly on the this compound scaffold are not extensively detailed in the provided context, the principles can be inferred from related naphthalene systems. For instance, in dibromonaphthalenes, transition metal-catalyzed cross-coupling reactions can be used to selectively functionalize one C-Br bond over another. nih.gov This demonstrates the potential for regioselective transformations even when similar reactive sites are present. Such methodologies could be adapted to the hexahydronaphthalene core to achieve selective C–H activation and functionalization, guided by directing groups or the inherent reactivity of specific C–H bonds within the partially saturated system. This approach offers a powerful tool for late-stage functionalization, enabling the synthesis of diverse analogs from a common intermediate.

Oxidation Chemistry for Functionalization of Hexahydronaphthalene Systems

The functionalization of the hexahydronaphthalene core through oxidation is a critical step in the synthesis of many complex natural products and their analogs. These reactions introduce oxygen-containing functional groups, which can serve as handles for further chemical manipulation.

Regioselective Oxidation Processes

Regioselective oxidation allows for the targeted functionalization of specific positions within the hexahydronaphthalene framework. The outcome of these reactions is often dictated by the inherent reactivity of the different carbon-carbon double bonds and allylic or benzylic positions within the molecule. For example, in systems containing both an endocyclic and an exocyclic double bond, the more electron-rich or sterically accessible double bond may be preferentially oxidized.

Furthermore, the presence of substituents can direct the regioselectivity of oxidation. For instance, the oxidation of alkyl-substituted naphthalenes often occurs at the benzylic position of the alkyl group. masterorganicchemistry.com This principle can be extended to hexahydronaphthalene derivatives, where allylic C-H bonds are particularly susceptible to oxidation. The choice of oxidant and reaction conditions plays a crucial role in achieving the desired regioselectivity, allowing for the controlled introduction of hydroxyl, carbonyl, or other oxygenated functionalities at specific sites.

Oxidizing Agents and Reaction Conditions (e.g., DDQ, KMnO₄, CrO₃)

A variety of oxidizing agents are employed for the functionalization of hexahydronaphthalene systems, each with its own characteristic reactivity and selectivity.

Potassium permanganate (B83412) (KMnO₄) is a powerful and versatile oxidizing agent capable of oxidizing a wide range of organic functional groups. libretexts.org Under controlled conditions, it can be used to hydroxylate alkenes to form diols or cleave double bonds to yield dicarboxylic acids. In the context of alkyl-substituted aromatic systems, KMnO₄ is known to oxidize the alkyl side chain to a carboxylic acid, provided a benzylic hydrogen is present. masterorganicchemistry.com The reaction conditions (temperature, solvent, pH) can be tuned to modulate the oxidizing power of KMnO₄ and achieve different outcomes. libretexts.org

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a milder oxidizing agent often used for dehydrogenation reactions to introduce unsaturation. It is particularly effective in aromatizing hydroaromatic systems or introducing double bonds in allylic positions.

Chromium trioxide (CrO₃) and other chromium(VI) reagents are strong oxidizing agents commonly used for the oxidation of alcohols to ketones or carboxylic acids, and for the oxidation of allylic and benzylic C-H bonds.

The choice of the specific oxidizing agent and the reaction conditions is critical for achieving the desired transformation and avoiding over-oxidation or side reactions.

| Oxidizing Agent | Typical Transformation | Substrate Type |

| Potassium Permanganate (KMnO₄) | Alkene to diol or carboxylic acid; Alkyl side-chain to carboxylic acid. masterorganicchemistry.comlibretexts.org | Alkenes, Alkyl-substituted aromatics masterorganicchemistry.comlibretexts.org |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dehydrogenation to form double bonds or aromatic rings. | Hydroaromatic systems, Allylic positions |

| Chromium Trioxide (CrO₃) | Alcohol to ketone/carboxylic acid; Allylic/Benzylic C-H oxidation. | Alcohols, Allylic/Benzylic C-H bonds |

Reduction Chemistry for Hexahydronaphthalene Derivatives

The reduction of hexahydronaphthalene derivatives is a key transformation for controlling the saturation level of the bicyclic system and for the synthesis of related saturated or partially saturated carbocycles. Various reduction methods are available, each offering different levels of selectivity.

A common approach involves catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst (e.g., palladium, platinum, rhodium) to reduce carbon-carbon double bonds. The choice of catalyst and reaction conditions can influence the stereochemistry of the hydrogenation. For instance, hydrogenation of naphthalene derivatives in the presence of a RhCl₃-Aliquat® 336 catalyst system has been shown to selectively reduce the unsubstituted ring. researchgate.net

Selective Reduction of Carbonyl Groups (e.g., LiAlH₄, NaBH₄, Zn(BH₄)₂)

The reduction of carbonyl compounds is a fundamental transformation in the synthesis of hexahydronaphthalene frameworks. Hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are commonly employed for this purpose. chemistrysteps.com LiAlH₄ is a potent reducing agent capable of reducing a wide array of carbonyl-containing functional groups. chemistrysteps.com Its high reactivity, however, necessitates the use of anhydrous, aprotic solvents like ether or tetrahydrofuran (B95107) (THF) due to its violent reaction with protic solvents such as water. chemistrysteps.com

In contrast, sodium borohydride (NaBH₄) is a milder reducing agent, exhibiting greater selectivity. chemistrysteps.comrsc.org It is primarily effective for the reduction of aldehydes and ketones. rsc.orgkoreascience.kr This chemoselectivity allows for the targeted reduction of one type of carbonyl group in the presence of others, a valuable tool in multi-step syntheses. koreascience.krrsc.org For instance, NaBH₄ can selectively reduce an aldehyde over a ketone. koreascience.kr The reducing power of NaBH₄ can be modulated by combining it with other reagents, such as molybdenum pentachloride (MoCl₅), to enhance its efficiency and selectivity under aprotic conditions. koreascience.kr

Zinc borohydride (Zn(BH₄)₂) offers another level of selectivity in carbonyl reductions. The choice of reducing agent is critical and depends on the specific substrate and the desired outcome of the reaction.

Table 1: Comparison of Common Hydride Reducing Agents

| Reducing Agent | Formula | Reactivity | Substrates Reduced | Solvent Compatibility |

|---|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Very High | Aldehydes, ketones, esters, carboxylic acids | Aprotic (e.g., ether, THF) |

| Sodium Borohydride | NaBH₄ | Moderate | Aldehydes, ketones | Protic and aprotic |

| Zinc Borohydride | Zn(BH₄)₂ | Moderate | Varies, often more selective | Aprotic |

Enantioselective Reduction Techniques (e.g., CBS reduction)

Achieving stereocontrol is a paramount challenge in the synthesis of complex molecules. The Corey-Bakshi-Shibata (CBS) reduction, also known as the Corey-Itsuno reduction, provides a powerful method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. wikipedia.orgisomerlab.com This reaction utilizes a chiral oxazaborolidine catalyst, derived from proline, in conjunction with borane (B79455). organic-chemistry.orgresearchgate.net The CBS catalyst creates a chiral environment around the ketone, directing the hydride attack from the borane to one face of the carbonyl group, thus leading to a high degree of enantioselectivity. wikipedia.orgorganic-chemistry.org

The mechanism of the CBS reduction has been extensively studied, and it is understood that the catalyst acts as a Lewis acid, coordinating to the ketone and enhancing its reactivity while the chiral auxiliary directs the stereochemical outcome. organic-chemistry.org This technique has proven effective for a wide variety of ketone substrates, including aryl-aliphatic, di-aliphatic, and α,β-unsaturated systems. wikipedia.org The enantioselectivity of the reduction can often be improved by modifying the substituents on the CBS catalyst. nih.gov Recent studies have highlighted the significant role of London dispersion interactions, in addition to steric hindrance, in determining the high enantioselectivity observed in CBS reductions. researchgate.netnih.gov

Rearrangement Reactions of Hexahydronaphthalene Core Structures

Rearrangement reactions offer a powerful strategy for increasing molecular complexity from a pre-existing hexahydronaphthalene core. These transformations can lead to the formation of intricate and often otherwise inaccessible polycyclic frameworks. For instance, enzymatic transformations can initiate cascade reactions involving rearrangements. The merochlorin antibiotics feature a 1,3,6,8-tetrahydroxynaphthalene (B103748) core that undergoes an oxidative dearomatization and terpene cyclization cascade, initiated by a vanadium-dependent chloroperoxidase, to form their unique structures. nih.gov Another example is the Cope rearrangement, which has been proposed in the biosynthesis of hapalindole and fischerindole natural products, where a prenylated indole (B1671886) derivative undergoes rearrangement to form a new carbocyclic ring. nih.gov

Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of hexahydronaphthalene synthesis, this translates to the use of safer reagents, milder reaction conditions, and more efficient methodologies.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable green chemistry tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. ajrconline.org This technique has been successfully applied to a variety of organic transformations, including the synthesis of flavonoid derivatives and other heterocyclic compounds. nih.govmdpi.com The use of microwave irradiation can facilitate reactions that might otherwise require harsh conditions or long reaction times. ajrconline.orgnih.govresearchgate.net

Flow Chemistry Methodologies

Flow chemistry represents a paradigm shift from traditional batch processing to continuous manufacturing. polimi.it In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. europa.euyoutube.com This high level of control often leads to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. europa.eu Flow chemistry is scalable and can be automated, making it an attractive methodology for both laboratory-scale synthesis and industrial production. polimi.itselvita.com The handling of solid particles can be a challenge in flow systems, but solutions like packed-bed reactors have been developed to address this issue. youtube.com

Enzymatic Transformations

Enzymes are highly efficient and selective catalysts that operate under mild, aqueous conditions, making them ideal for green chemical processes. nih.gov The use of enzymes in the synthesis and modification of complex scaffolds is a rapidly growing field. researchgate.net Enzymatic cascade reactions, where multiple transformations are carried out in a single pot by a series of enzymes, can significantly increase the efficiency of a synthetic route. nih.gov For example, the spatial arrangement of enzymes on a DNA scaffold has been shown to enhance the efficiency of cascade reactions. researchgate.net The development of artificial enzymes, by incorporating unnatural cofactors or amino acids into protein scaffolds, is expanding the range of reactions that can be catalyzed biocatalytically. nih.gov

Samarium Diiodide Promoted Synthesis of Hexahydronaphthalene Derivatives

The use of samarium diiodide (SmI₂) has become a significant method for carbon-carbon bond formation in organic synthesis. nih.govresearchgate.net Its application in the synthesis of complex carbocyclic structures, such as hexahydronaphthalene scaffolds, is particularly noteworthy. This approach relies on the potent but selective single-electron reducing power of SmI₂. researchgate.netnih.gov The intramolecular cyclization of samarium ketyls onto aromatic moieties provides an efficient and highly stereoselective route to dearomatized products like hexahydronaphthalenes. doi.org

The core transformation involves the reductive cyclization of ω-aryl ketones promoted by at least two equivalents of samarium diiodide. thieme-connect.com The reaction is initiated by the reduction of a carbonyl group to generate a ketyl radical, which then attacks the connected aromatic ring. nih.govmdpi.com This process, a form of dearomatization, converts simple aromatic precursors into more complex polycyclic systems. thieme-connect.com

The efficiency and reductive power of this transformation are often enhanced by the addition of strong Lewis bases, such as hexamethylphosphoramide (B148902) (HMPA), and a proton source, typically a tertiary alcohol. thieme-connect.commdpi.com HMPA, in particular, is known to increase the reduction potential of SmI₂. nih.govresearchgate.net The stereochemical outcome of this cyclization is generally high and can be rationalized by a chair-like transition state in the linker between the carbonyl group and the aryl ring. thieme-connect.com

Detailed research has explored the influence of substituents on the aromatic ring of the precursor ketones. In a study investigating the cyclization of various ω-aryl ketones, it was found that precursors with para-siloxy substituents provided the best yields of the desired 7-oxy-1,2,3,4,6,8a-hexahydronaphthalene derivatives. thieme-connect.com The resulting products were formed as single diastereomers without contamination from regioisomeric byproducts. thieme-connect.com

The following table summarizes the results from the samarium diiodide-promoted cyclization of various substituted ω-aryl ketones to form hexahydronaphthalene derivatives. The reactions were typically conducted using an excess of SmI₂ in THF with HMPA as a co-solvent and tert-butyl alcohol as a proton source at room temperature. thieme-connect.com

Table 1: SmI₂-Promoted Cyclization of Substituted ω-Aryl Ketones

| Precursor Ketone | Substituent Group (R) | Yield of Hexahydronaphthalene Derivative |

|---|---|---|

| 1 | p-Acetoxy | 45% |

| 2 | p-tert-Butoxy | 55% |

| 3 | p-(tert-Butyldimethylsiloxy) | 71% |

| 4 | o-Acetoxy | 0% |

| 5 | m-Acetoxy | 25% |

The data indicates that the position and nature of the substituent on the aryl ring are critical for the success of the cyclization. Precursors with para-alkoxy or para-siloxy groups, especially the tert-butyldimethylsiloxy group, furnished the highest yields of the desired hexahydronaphthalene products. thieme-connect.com In contrast, ortho-substituted precursors failed to yield the cyclized product, and meta-substituted precursors gave significantly lower yields. thieme-connect.com The resulting 7-(tert-butyldimethylsiloxy)-1,2,3,4,6,8a-hexahydronaphthalene product is a versatile intermediate, containing a silyl (B83357) enol ether moiety that can be used for further stereoselective transformations to access highly substituted decahydronaphthalene (B1670005) derivatives. thieme-connect.com

Elucidation of Molecular Structure and Stereochemistry in 1,2,3,4,4a,7 Hexahydronaphthalene Research

Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopic methods form the cornerstone of structural elucidation in organic chemistry. For complex molecules like 1,2,3,4,4a,7-hexahydronaphthalene, a combination of techniques is often employed to unambiguously assign the structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

One-dimensional ¹H-NMR and ¹³C-NMR spectra offer crucial information about the number and types of protons and carbons in a molecule, respectively. The chemical shift (δ) of a nucleus in an NMR spectrum is indicative of its electronic environment. For instance, protons attached to sp²-hybridized carbons in the unsaturated portion of the this compound ring system will resonate at a different frequency (downfield) compared to those on the sp³-hybridized carbons of the saturated part (upfield). youtube.com Similarly, the chemical shifts in the ¹³C-NMR spectrum distinguish between the different carbon environments within the molecule. careerendeavour.com

For example, in a substituted this compound derivative, specific signals in the ¹H-NMR spectrum can be attributed to the protons at the bridgehead (C4a and C8a in the parent naphthalene (B1677914) system), the olefinic protons, and the protons of the saturated rings. The integration of the signals in a ¹H-NMR spectrum provides the ratio of the number of protons giving rise to each signal. youtube.com

Table 1: Predicted ¹H-NMR Chemical Shifts for a Substituted this compound Derivative.

| Proton Type | Predicted Chemical Shift (ppm) |

| Olefinic Protons | 5.5 - 6.0 |

| Bridgehead Protons | 2.0 - 3.0 |

| Saturated Ring Protons | 1.0 - 2.5 |

This table is illustrative and actual chemical shifts can vary based on the specific substitution pattern and solvent used.

Table 2: Predicted ¹³C-NMR Chemical Shifts for a Substituted this compound Derivative.

| Carbon Type | Predicted Chemical Shift (ppm) |

| Olefinic Carbons | 120 - 140 |

| Bridgehead Carbons | 30 - 50 |

| Saturated Ring Carbons | 20 - 40 |

This table is illustrative and actual chemical shifts can vary based on the specific substitution pattern and solvent used.

While 1D-NMR provides foundational information, two-dimensional (2D) NMR experiments are essential for piecing together the complete molecular puzzle. walisongo.ac.id

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically through two or three bonds. sdsu.edu By identifying which protons are coupled, the connectivity of the proton network can be established. For instance, a cross-peak in a COSY spectrum between two proton signals indicates that these protons are on adjacent carbons. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment provides information about the spatial proximity of protons. It detects through-space interactions (Nuclear Overhauser Effect) between protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly crucial for determining the stereochemistry, such as the relative orientation of substituents and the fusion of the rings (cis or trans).

By combining the information from these 2D-NMR experiments, a detailed and unambiguous picture of the molecular structure and stereochemistry of this compound derivatives can be constructed. researchgate.netresearchgate.net

The stereochemistry at the chiral centers, particularly at the ring junction (C4a), is a key feature of this compound. NMR spectroscopy, especially through NOESY experiments, is a primary tool for resolving these stereochemical ambiguities. For example, the observation of a NOESY correlation between a proton at the ring junction and a proton on a substituent can define their relative stereochemistry. The magnitude of coupling constants (J-values) obtained from high-resolution ¹H-NMR spectra can also provide stereochemical information, as the dihedral angle between coupled protons influences the J-value.

Mass spectrometry is another vital analytical technique that provides information about the molecular weight and elemental composition of a compound.

In a mass spectrometer, a molecule is ionized to form a molecular ion (M+•), and the mass-to-charge ratio (m/z) of this ion gives the molecular weight of the compound. For instance, a derivative of this compound, 1,6-dimethyl-4-(1-methylethyl)-1,2,3,4,4a,7-hexahydronaphthalene, has a molecular weight of 204.35 g/mol , which would correspond to the molecular ion peak in its mass spectrum. nih.govnist.gov

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure. libretexts.orgyoutube.com Analysis of these fragmentation patterns can help to confirm the presence of specific structural motifs within the molecule. For example, the loss of a specific alkyl group from the molecular ion would be observed as a peak at a lower m/z value, corresponding to the mass of the remaining fragment.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the m/z value, allowing for the determination of the elemental formula of the molecular ion and its fragments. pnnl.gov This high level of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Table 3: Common Fragments Observed in the Mass Spectrum of a Substituted this compound.

| Fragment | Description |

| [M]+• | Molecular Ion |

| [M-CH₃]+ | Loss of a methyl group |

| [M-C₃H₇]+ | Loss of a propyl group |

| [M-C₄H₉]+ | Loss of a butyl group |

This table is illustrative and the observed fragments will depend on the specific structure of the compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Isomer Differentiation via Gas Chromatography-High-Resolution Mass Spectrometry

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is a powerful technique for the separation and identification of isomers of this compound. The chromatographic separation is based on the differential partitioning of the isomers between a stationary phase and a mobile gas phase, often leading to distinct retention times for each isomer. For instance, in the analysis of complex mixtures, different isomers of hexahydronaphthalene (B12109599) derivatives can be effectively separated. umanitoba.canih.gov

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation of isomers from other compounds with the same nominal mass. umanitoba.ca The fragmentation patterns observed in the mass spectra, resulting from the ionization and subsequent breakdown of the molecules, serve as a molecular fingerprint that can further aid in the identification and structural elucidation of the specific isomers present in a sample. The NIST Chemistry WebBook provides mass spectral data for derivatives of this compound, which can be used as a reference for isomer identification. nist.govnist.gov

Table 1: GC-HRMS Data for a Representative this compound Derivative

| Parameter | Value | Reference |

| Compound Name | Naphthalene, 1,2,3,4,4a,7-hexahydro-1,6-dimethyl-4-(1-methylethyl)- | nist.govnist.gov |

| Molecular Formula | C₁₅H₂₄ | nist.govnist.gov |

| Molecular Weight | 204.3511 | nist.govnist.gov |

| CAS Registry Number | 16728-99-7 | nist.govnist.gov |

| Stereoisomers | Cubenene, trans-Cadina-1,4-diene, γ-cadina-1,4-diene | nist.gov |

This table presents data for a specific derivative to illustrate the type of information obtained through GC-HRMS.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. libretexts.org It operates on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. This absorption is recorded as a spectrum, which displays characteristic peaks for different functional groups.

For this compound and its derivatives, IR spectroscopy can confirm the presence of specific structural features. For example, the presence of C-H bonds in both saturated (alkane-like) and unsaturated (alkene-like) regions of the molecule will give rise to distinct stretching and bending vibrations. libretexts.orgpressbooks.pub

Table 2: Characteristic IR Absorption Frequencies for Functional Groups Relevant to this compound Derivatives

| Functional Group | Bond | Absorption Range (cm⁻¹) | Intensity | Reference |

| Alkane | C-H stretch | 2850-3000 | Strong | libretexts.org |

| C-H bend | 1350-1470 | Variable | libretexts.org | |

| Alkene | =C-H stretch | 3000-3100 | Medium | core.ac.uk |

| C=C stretch | 1640-1680 | Variable | libretexts.org | |

| Alcohol | O-H stretch | 3200-3600 | Strong, Broad | core.ac.uk |

| Carbonyl (Ketone) | C=O stretch | 1650-1800 | Strong | core.ac.uk |

| Amine | N-H stretch | 3200-3600 | Medium | core.ac.uk |

This table provides a generalized overview of IR absorption ranges. The exact position and intensity of the peaks can be influenced by the specific molecular environment.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy encompasses both infrared (IR) and Raman spectroscopy, which provide complementary information about the vibrational modes of a molecule. mdpi.com While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. mdpi.com A key advantage of Raman spectroscopy is that it is less susceptible to interference from water, making it suitable for the analysis of biological samples. mdpi.com

In the context of this compound research, vibrational spectroscopy can provide a detailed "fingerprint" of the molecule, allowing for the identification of specific conformers and the study of intermolecular interactions. mdpi.com By analyzing the full range of vibrational modes, researchers can gain insights into the molecule's three-dimensional structure and dynamics. nih.govtudublin.ie Computational methods, such as density functional theory (DFT), can be used to model the vibrational spectra of different isomers, aiding in the interpretation of experimental data. nih.gov

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) for Absolute Configuration

Optical rotatory dispersion (ORD) and electronic circular dichroism (ECD) are chiroptical techniques that are indispensable for determining the absolute configuration of chiral molecules like the stereoisomers of this compound. taylorfrancis.commgcub.ac.in These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. libretexts.org

ORD measures the change in optical rotation as a function of wavelength, while ECD measures the difference in absorption of left and right circularly polarized light. mgcub.ac.ingoogleapis.com The resulting ORD and ECD spectra are unique for each enantiomer and can be used to assign the absolute stereochemistry by comparing the experimental spectra with those of known compounds or with spectra predicted by theoretical calculations. taylorfrancis.comnih.gov The sign and shape of the Cotton effect in ORD and ECD spectra are particularly informative for determining the spatial arrangement of atoms in a chiral molecule. googleapis.com

X-ray Crystallography for Definitive Structural and Stereochemical Determination

Principles and Applications in Polycyclic Systems

X-ray crystallography is a powerful and definitive technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. azom.comnih.gov The fundamental principle involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. libretexts.org The electrons in the atoms of the crystal scatter the X-rays, and the constructive interference of these scattered waves produces a unique diffraction pattern of spots. nih.gov

Resolution of Relative and Absolute Stereochemistry

For chiral molecules, X-ray crystallography can determine not only the relative stereochemistry (the spatial relationship between different stereocenters within the same molecule) but also the absolute stereochemistry (the actual three-dimensional arrangement of atoms). thieme-connect.deresearchgate.net The determination of relative stereochemistry is a routine outcome of a successful crystal structure analysis.

The determination of absolute configuration is more challenging and relies on a phenomenon known as anomalous dispersion or resonant scattering. thieme-connect.denih.gov When the wavelength of the X-rays used is near an absorption edge of one of the atoms in the crystal (usually a "heavy" atom), that atom will scatter the X-rays with a phase shift. thieme-connect.de This phase shift leads to small but measurable differences in the intensities of Friedel pairs (reflections that are related by inversion symmetry). By analyzing these intensity differences, the absolute configuration of the molecule can be established. researchgate.netnih.gov This technique is crucial for definitively assigning the R/S configuration to each stereocenter in a chiral derivative of this compound. nih.gov

Analysis of Spirocyclic and Fused Ring Configurations

In the case of the fully saturated decalin, both cis- and trans-isomers exist, with the trans-isomer being more stable due to reduced steric strain. Both rings in trans-decalin are locked in a chair conformation, preventing ring flipping. Conversely, cis-decalin can undergo a conformational "ring flip," interconverting between two chiral chair-chair conformations.

While specific experimental data on the conformational analysis of unsubstituted this compound is not extensively detailed in publicly available literature, the principles governing substituted decalins and related octahydronaphthalenes provide a strong basis for understanding its likely stereochemical configurations. The introduction of substituents or the presence of a double bond, as in the hexahydronaphthalene core, influences the conformational preferences of the fused rings.

Research into related spirocyclic systems, where a second ring is attached at a single carbon atom of the naphthalene framework, further expands the stereochemical complexity. For instance, the synthesis of spiro[naphthalene-2(1H),1'-cyclohexan]-1-one derivatives introduces a spirocenter, creating additional stereoisomers whose conformations are determined by the spatial interplay between the two ring systems.

Detailed Research Findings on Related Systems:

While direct research on the title compound is limited, studies on closely related structures provide valuable insights. For example, the analysis of various hexahydronaphthalene derivatives, such as those found in the NIST Chemistry WebBook, reveals the existence of numerous stereoisomers. nist.govnist.govnist.gov These isomers often differ in the relative orientations of substituents on the fused ring system.

Furthermore, research on the synthesis of complex natural products containing decalin cores often involves detailed stereochemical analysis using techniques like NMR spectroscopy and X-ray crystallography to confirm the configuration of the fused rings. whiterose.ac.uk For instance, the synthesis of novel spiro-naphthalene-1,2'- np-mrd.orgresearchgate.netnih.govoxadiazol-4-ones involved single-crystal X-ray diffraction to unequivocally determine the three-dimensional structure, confirming the bond lengths and angles of the spirocyclic system. beilstein-archives.org

Computational studies on related systems, such as silacyclohexanes, demonstrate how the introduction of different atoms into the ring can drastically alter conformational energies and preferences compared to their all-carbon analogs. nih.gov These findings underscore the importance of specific experimental and theoretical data for each unique molecular structure.

The following table summarizes key stereochemical aspects of related fused and spirocyclic systems, which can be extrapolated to understand the potential configurations of this compound.

| System | Key Stereochemical Feature | Conformational Notes | Relevant Analytical Techniques |

| cis-Decalin | Cis-fused rings | Undergoes ring flipping; exists as a racemic mixture of two enantiomeric conformers. | NMR Spectroscopy, Computational Modeling |

| trans-Decalin | Trans-fused rings | Conformationally locked; more stable than the cis-isomer. | NMR Spectroscopy, X-ray Crystallography |

| Substituted Hexahydronaphthalenes | Multiple stereocenters | Existence of numerous diastereomers and enantiomers depending on substituent positions. | GC-MS, NMR Spectroscopy nist.govnih.govspectrabase.com |

| Spiro-naphthalene derivatives | Spirocenter | Creates additional stereoisomers with distinct spatial arrangements of the connected rings. | X-ray Crystallography, NMR Spectroscopy beilstein-archives.orgresearchgate.net |

Theoretical and Computational Chemistry in 1,2,3,4,4a,7 Hexahydronaphthalene Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry due to its favorable balance of accuracy and computational cost. It is widely applied to study various aspects of the 1,2,3,4,4a,7-hexahydronaphthalene system and its derivatives.

DFT calculations are instrumental in predicting spectroscopic data, which is crucial for structure verification and elucidation. By computing electron distribution, DFT can accurately forecast how a molecule will interact with electromagnetic fields in techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

For NMR analysis, the Gauge-Including Atomic Orbital (GIAO) method is frequently employed within the DFT framework to calculate nuclear magnetic shielding tensors. nih.gov These tensors, which describe the electronic shielding around each nucleus, are then converted into chemical shifts, which can be directly compared with experimental spectra. nih.gov While highly useful, the accuracy of these predictions can be limited, and they often require significant computational resources. nih.gov To enhance predictive power, DFT calculations are increasingly integrated with machine learning models, which can correct for systematic errors and achieve higher accuracy with greater speed. bohrium.comnih.gov

The following table summarizes the typical accuracy of modern computational methods for predicting NMR chemical shifts, which are applicable to structures like this compound.

| Nucleus | Method | Typical Error (RMSE) |

| ¹H | DFT-based QM | 0.2–0.4 ppm nih.govresearchgate.net |

| ¹³C | DFT-based QM | ~1.34-2.00 ppm researchgate.netescholarship.org |

| ¹H | Δ-Machine Learning | ~0.11 ppm bohrium.com |

| ¹³C | Δ-Machine Learning | ~0.70 ppm bohrium.com |

This table presents data on the accuracy of different methods for predicting NMR chemical shifts.

Molecules with single bonds, like the saturated portion of this compound, are not rigid and can exist in multiple spatial arrangements known as conformations. researchgate.net DFT is a powerful tool for exploring the potential energy surface of a molecule to identify its most stable conformers (energy minima) and the transition states that connect them. researchgate.net

This analysis involves systematically altering the dihedral angles within the molecule and calculating the energy of each resulting geometry. The results allow chemists to identify low-energy conformers, such as chair, boat, and twist-boat forms, which are most likely to be present at room temperature. researchgate.net For example, a DFT study on the related 1,2,7-thiadiazepane ring system identified four twist-chair (TC) and six twist-boat (TB) conformers as energy minima, with the TC1 conformer being the most stable. researchgate.net The calculations also reveal the energy barriers for interconversion between these forms, providing insight into the molecule's flexibility. researchgate.net

A conceptual data table for the conformational analysis of this compound might look as follows:

| Conformer ID | Conformation Type | Relative Energy (kJ/mol) |

| Conf-1 | Twist-Chair | 0.00 (Most Stable) |

| Conf-2 | Twist-Chair | 2.5 |

| Conf-3 | Boat | 15.2 |

| Conf-4 | Twist-Boat | 10.8 |

This conceptual table illustrates the type of output generated from a DFT conformational analysis, showing different stable shapes and their relative energies.

DFT calculations provide profound insights into how chemical reactions occur by modeling the entire reaction pathway. This includes the structures of reactants, products, and, most importantly, the high-energy transition states that connect them. By determining the activation energy of a reaction, DFT can help explain its rate and feasibility. mdpi.com

Furthermore, DFT is crucial for predicting the regioselectivity of a reaction—that is, which specific atom or site on a molecule is most likely to react. For a molecule like this compound, which has multiple distinct positions (allylic, vinylic, aliphatic), DFT can determine the most favorable site for electrophilic or nucleophilic attack. For instance, quantum chemical studies on the bromination of related tetralone systems have successfully substantiated the regioselectivity of the reaction, predicting whether substitution occurs on the aromatic or the alicyclic ring based on the reaction conditions. researchgate.net

Assigning the correct absolute stereochemistry of chiral molecules is a significant challenge in organic chemistry. Computational methods are increasingly used to resolve stereochemical ambiguities, especially when experimental data alone is inconclusive.

The GIAO-DFT method, mentioned earlier for predicting NMR shifts, is central to this analysis. nih.gov The process involves calculating the expected NMR spectra for all possible stereoisomers of a molecule. By comparing the set of calculated shifts for each isomer with the single set of experimental shifts, the correct structure can often be identified.

To make this comparison more robust and quantitative, statistical methods like DP4+ have been developed. DP4+ analysis takes the GIAO-calculated NMR data for all possible diastereomers and uses Bayesian statistics to calculate the probability that each isomer is the correct one. rsdjournal.org This method has proven highly effective in distinguishing between isomers with multiple chiral centers, even in complex natural products, and stands as an indispensable tool for structural validation. rsdjournal.org

| Candidate Isomer | DP4+ Probability (%) |

| (4aR, 7S) | 2.1 |

| (4aS, 7R) | 5.3 |

| (4aR, 7R) | 92.5 |

| (4aS, 7S) | 0.1 |

This table provides a hypothetical example of a DP4+ analysis output, which gives a clear statistical probability for the most likely stereoisomer based on NMR data.

Molecular Dynamics Simulations

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of a molecule's behavior over time. MD simulations model the movements of atoms and molecules by applying the principles of classical mechanics.

For this compound, an MD simulation could be used to:

Explore the full range of accessible conformations in solution and the rates of interconversion between them.

Study the interactions between the molecule and solvent molecules, providing insight into solubility and solvation effects.

Simulate the molecule's behavior at different temperatures and pressures.

MD simulations are particularly useful for studying large systems or long-timescale events that are computationally prohibitive for DFT. For example, MD has been used to simulate the structure and properties of cocrystals involving complex energetic materials, predicting their stability and mechanical properties. researchgate.net

Advanced Electronic Structure Calculations (e.g., Coupled Cluster Singles and Doubles with Perturbative Triples, CCSD(T))

For a quantitatively accurate description of the thermochemistry and electronic properties of molecules like this compound, highly accurate quantum chemical methods are indispensable. The Coupled Cluster Singles and Doubles with Perturbative Triples (CCSD(T)) method is widely regarded as the "gold standard" in computational chemistry for its ability to provide benchmark-quality results for single-reference systems. youtube.com This level of theory is crucial for obtaining reliable data on molecular geometries, conformational energies, and reaction enthalpies.

While specific CCSD(T) studies on the parent this compound are not extensively documented in the literature, the application of this method to structurally related hydrocarbons demonstrates its power and utility. For instance, CCSD(T) calculations have been instrumental in resolving the thermochemistry of various hydrocarbons, including those with complex electronic structures or strain. smu.edu The method's accuracy is essential for establishing definitive values for heats of formation and reaction energies, which are fundamental to understanding chemical stability and reactivity.

The computational cost of CCSD(T) calculations scales steeply with the size of the molecule, which can be a limiting factor. However, recent advancements, such as the development of localized correlation methods like Domain-based Local Pair Natural Orbital CCSD(T) (DLPNO-CCSD(T)), have made it feasible to apply this high level of theory to larger and more complex molecules, including polycyclic aromatic hydrocarbons. acs.org These methods offer a favorable balance between accuracy and computational efficiency, enabling the study of systems that were previously intractable. acs.org

To illustrate the type of data obtained from such calculations, the table below presents a comparison of the relative energies of cis- and trans-decalin, the fully saturated analogue of hexahydronaphthalene (B12109599). The energy difference is a key factor in their relative stability and is well-reproduced by high-level computations, aligning with experimental heat of combustion data. yale.edu

| Compound | Conformation | Relative Energy (kcal/mol) - Experimental | Relative Energy (kcal/mol) - Calculated |

| Decalin | trans | 0.0 | 0.0 |

| Decalin | cis | 2.7 | ~2.7-3.1 |

Note: Calculated values are representative of high-level theoretical methods and can vary slightly based on the specific level of theory and basis set used.

The application of CCSD(T) to this compound would be expected to provide definitive insights into the relative energies of its different conformers and the precise energetics of its potential reactions.

Computational Prediction of Reaction Pathways

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of viable reaction pathways, transition state structures, and activation energies. For a molecule such as this compound, several types of reactions can be envisaged, including isomerization, dehydrogenation to form octahydronaphthalene or decahydronaphthalene (B1670005) isomers, and cycloaddition reactions involving the double bond.

The study of reaction mechanisms often begins with Density Functional Theory (DFT) methods to explore the potential energy surface and locate stationary points (reactants, products, intermediates, and transition states). The energies of these structures are then often refined using higher-level methods like CCSD(T) to ensure accuracy.

For alicyclic hydrocarbons, computational studies have successfully elucidated complex reaction networks. For example, automated reaction pathway discovery tools, often combined with reactive molecular dynamics simulations, can uncover unexpected reaction channels and intermediates. acs.org These approaches are particularly useful for complex systems where chemical intuition may not be sufficient to identify all relevant pathways.

A key aspect of studying the reactivity of this compound would be its conformational flexibility and how different conformers influence its reactivity. The conformational analysis of the related decalin system shows two stable chair-chair conformations for the cis isomer that can interconvert, while the trans isomer is conformationally locked. youtube.comdalalinstitute.com A similar analysis for this compound would be the first step in understanding its reaction pathways, as the accessibility of certain transition states will depend on the starting conformation of the molecule.

The following table provides a hypothetical example of the kind of data that could be generated from a computational study of the isomerization of this compound to a more stable isomer.

| Reaction | Reactant | Transition State | Product | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Isomerization | This compound | TS_iso | Isomer B | Calculated Value | Calculated Value |

| Dehydrogenation | This compound | TS_dehydro | Octahydronaphthalene + H₂ | Calculated Value | Calculated Value |

Note: The values in this table are illustrative and would need to be determined by specific quantum chemical calculations.

Such computational predictions are invaluable for guiding synthetic efforts and for understanding the fundamental chemical transformations that these molecules can undergo. escholarship.org

Reactivity and Mechanistic Investigations of 1,2,3,4,4a,7 Hexahydronaphthalene Derivatives

Electrophilic and Nucleophilic Reactions

The reactivity of 1,2,3,4,4a,7-hexahydronaphthalene derivatives is characterized by the distinct behavior of their alkene and saturated carbocyclic portions. The carbon-carbon double bond is electron-rich, making it susceptible to attack by electrophiles, while the introduction of functional groups can create electrophilic centers that are targets for nucleophiles. libretexts.orgopenstax.org

Electrophilic Additions: The double bond in the hexahydronaphthalene (B12109599) core readily undergoes electrophilic addition reactions. libretexts.orgpharmdguru.com A prominent example is epoxidation, where the alkene reacts with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. mdpi.orgmasterorganicchemistry.com This reaction is a concerted process where the oxygen atom is delivered to the double bond, creating a three-membered oxirane ring. youtube.com

The stereoselectivity of this epoxidation is highly dependent on the substitution pattern of the hexahydronaphthalene ring system. For instance, the epoxidation of decalin-1,4-dienones with m-CPBA shows regioselectivity for the more substituted double bond. mdpi.org The stereochemical outcome is influenced by steric hindrance; the peroxy acid preferentially attacks from the less hindered face of the molecule. mdpi.org Furthermore, the presence of directing groups, such as a nearby hydroxyl group, can significantly influence the face selectivity of the epoxidation, a phenomenon known as a directing effect. mdpi.orgmdpi.com

Nucleophilic Reactions: While the unsubstituted hexahydronaphthalene skeleton is not inherently electrophilic, the introduction of functional groups can create sites for nucleophilic attack. A key reaction sequence begins with the aforementioned epoxidation. The resulting epoxide is a potent electrophile due to the high ring strain of the oxirane. masterorganicchemistry.com This strained ring can be opened by a variety of nucleophiles, including water, alcohols, and acetates, under both acidic and basic conditions. masterorganicchemistry.comorganic-chemistry.org

This ring-opening is a versatile method for introducing new functional groups with defined stereochemistry. The reaction typically proceeds via an SN2-like mechanism, where the nucleophile attacks one of the electrophilic carbons of the epoxide, leading to inversion of stereochemistry at that center. The regioselectivity of the ring-opening depends on the reaction conditions. In basic or neutral media, the nucleophile attacks the less sterically hindered carbon. Under acidic conditions, the epoxide oxygen is first protonated, and the subsequent nucleophilic attack occurs at the more substituted carbon, which can better stabilize the developing positive charge. The regio- and stereoselective cleavage of epoxides can be catalyzed by various reagents, including ammonium (B1175870) decatungstocerate(IV), which facilitates the reaction under neutral conditions with high yields. organic-chemistry.org

Pericyclic Reactions

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are fundamental to the synthesis and transformation of hexahydronaphthalene systems. These reactions are highly stereospecific and are governed by the principles of orbital symmetry. libretexts.orgmasterorganicchemistry.com

Cycloaddition Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, stands out as one of the most powerful methods for constructing the hexahydronaphthalene framework. nih.govyoutube.com This reaction involves the combination of a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgyoutube.com Intramolecular versions of the Diels-Alder reaction are particularly effective for assembling the fused bicyclic structure in a single, stereocontrolled step. nih.gov For example, a suitably designed styrene (B11656) derivative can act as the diene component, reacting with an alkyne dienophile intramolecularly to generate the core structure, which can then be aromatized to a naphthalene (B1677914) derivative or partially reduced. nih.gov The hetero-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, provides access to nitrogen-containing heterocyclic analogs like hexahydrocinnolines. nih.gov

Electrocyclic Reactions: These intramolecular reactions involve the formation of a sigma bond between the termini of a conjugated pi system (ring-closing) or the cleavage of a sigma bond to form a new pi system (ring-opening). libretexts.orgmasterorganicchemistry.compressbooks.pub The stereochemical course of these reactions (whether they proceed in a conrotatory or disrotatory fashion) is dictated by the number of pi electrons and whether the reaction is induced by heat or light. masterorganicchemistry.com Electrocyclic reactions are often reversible and can be used to create or break the rings within the hexahydronaphthalene system or its precursors. pressbooks.pubstereoelectronics.org For example, the thermal ring-opening of a substituted 1,3-cyclohexadiene (B119728), a core component of the hexahydronaphthalene structure, yields a conjugated hexatriene with specific stereochemistry. masterorganicchemistry.com

Organometallic Catalysis in Hexahydronaphthalene Transformations

Organometallic catalysts have revolutionized the synthesis and functionalization of complex molecules, including hexahydronaphthalene derivatives. These catalysts facilitate reactions with high efficiency and selectivity, often under mild conditions.

Development of Novel Catalysts and Ligands

A wide range of organometallic catalysts have been developed for transformations involving hexahydronaphthalene systems.

Palladium Catalysts: Palladium complexes are extensively used for cross-coupling reactions, such as the Suzuki-Miyaura fiveable.meopenstax.orglibretexts.org and Heck reactions. cem.com These reactions are invaluable for forming carbon-carbon bonds, allowing for the attachment of alkyl, vinyl, or aryl groups to the hexahydronaphthalene skeleton, typically from a vinyl halide or triflate precursor.

Iridium Catalysts: Cationic iridium complexes, most notably Crabtree's catalyst ([Ir(COD)(PCy₃)(py)]PF₆), are exceptionally effective for hydrogenation reactions. wikipedia.orgnih.gov The development of these catalysts has enabled the hydrogenation of even highly substituted (tri- and tetrasubstituted) olefins that are unreactive towards other catalysts like Wilkinson's catalyst. wikipedia.orgresearchgate.net Variations of the Crabtree catalyst, such as those with BARF⁻ as the counter-anion, have led to improved performance and the development of chiral variants for enantioselective hydrogenations. researchgate.net

Rhodium Catalysts: Cationic rhodium complexes are also employed for directed hydrogenations, particularly in acyclic systems where they can offer superior performance compared to their iridium counterparts.

Manganese Catalysts: Inexpensive and environmentally benign manganese salts, in combination with a bicarbonate buffer, have been shown to effectively catalyze the epoxidation of alkenes using hydrogen peroxide as the oxidant. organic-chemistry.org

Catalytic Cycle Elucidation

Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. The catalytic cycles for several key transformations have been elucidated.

Suzuki-Miyaura Coupling: The generally accepted mechanism for this palladium-catalyzed cross-coupling reaction involves three main steps: openstax.orglibretexts.orgyoutube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the vinyl or aryl halide, forming a Pd(II) intermediate.

Transmetalation: The organic group from an organoboron compound is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This step typically requires a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.

Crabtree's Catalyst Hydrogenation: The catalytic cycle for hydrogenation with Crabtree's catalyst involves the coordination of the alkene to the iridium center. In directed hydrogenations, the directing group (e.g., a hydroxyl group) also coordinates to the metal, positioning the alkene for hydrogen delivery from a specific face. The cycle involves oxidative addition of hydrogen to the iridium, insertion of the alkene into an iridium-hydride bond, and subsequent reductive elimination of the alkane product to regenerate the active catalyst. researchgate.netbaranlab.org

Reaction Stereoselectivity and Directed Hydrogenation

Controlling stereochemistry is a central goal in modern organic synthesis. The rigid, fused-ring structure of hexahydronaphthalene derivatives makes them excellent substrates for studying and applying stereoselective reactions.

Directed Hydrogenation: One of the most powerful strategies for controlling stereoselectivity is directed hydrogenation, where a functional group within the substrate directs the catalyst to one face of the molecule. Crabtree's catalyst is a premier example of a catalyst system that operates via this mechanism. wikipedia.org For instance, in the hydrogenation of an unsaturated cyclic alcohol, the hydroxyl group coordinates to the iridium center, ensuring that hydrogen is delivered to the same face of the double bond, a process known as syn-delivery. wikipedia.org This results in very high levels of diastereoselectivity, often favoring the product that would be sterically disfavored in a non-directed hydrogenation (e.g., with a heterogeneous catalyst like Pd/C). wikipedia.orgnih.gov

| Catalyst | Solvent | Product Distribution (cis:trans) | Major Product |

|---|---|---|---|

| Crabtree's Catalyst | CH₂Cl₂ | 5:95 | trans (Directed Product) |

| Pd/C | Ethanol | 80:20 | cis (Non-Directed Product) |

Stereoselective Epoxidations: As mentioned previously, epoxidation reactions are also highly influenced by the stereochemical environment of the double bond. In addition to steric approach control, where the reagent attacks the less hindered face, the presence of an allylic or homoallylic alcohol can direct the epoxidizing agent (like m-CPBA) via hydrogen bonding, leading to high diastereoselectivity. mdpi.orgmdpi.com Studies on decalin-dienones and their corresponding dienols have demonstrated this principle, where the reduction of a ketone to an alcohol can invert the stereochemical preference of the subsequent epoxidation. mdpi.org

Supramolecular Interactions Involving Hexahydronaphthalene Derivatives

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. The hexahydronaphthalene core, being a largely non-polar, rigid, and bulky hydrocarbon scaffold, primarily engages in van der Waals and hydrophobic interactions.

While specific examples of hexahydronaphthalene derivatives acting as key components in complex supramolecular assemblies are not extensively documented, the closely related decahydronaphthalene (B1670005) (decalin) is used as a non-polar solvent in studies of supramolecular polymerization. researchgate.net In these systems, decalin provides a hydrophobic environment that promotes the self-assembly of π-conjugated systems through hydrogen bonding and π-π stacking. researchgate.net

The defined three-dimensional shape and conformational rigidity of the hexahydronaphthalene framework make it an attractive candidate for applications in host-guest chemistry. Its structure could allow it to act as a guest, fitting into the cavity of a larger host molecule (e.g., a cyclodextrin (B1172386) or calixarene). The binding would be driven by the hydrophobic effect and shape complementarity. Functionalization of the hexahydronaphthalene skeleton with groups capable of hydrogen bonding or forming metal-ligand interactions could enable the design of more complex and specific supramolecular structures.

1,2,3,4,4a,7 Hexahydronaphthalene As a Strategic Synthetic Building Block

Scaffold Design for Medicinal Chemistry and Materials Science Research

The rigid and well-defined three-dimensional structure of the 1,2,3,4,4a,7-hexahydronaphthalene core makes it an attractive scaffold for the design of new molecules in medicinal chemistry and materials science. By systematically modifying the functional groups attached to this central framework, researchers can explore structure-activity relationships and develop compounds with tailored properties.

Synthesis of Analogs for Structure-Activity Relationship Studies (SAR)

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. By synthesizing and evaluating a series of analogs of a biologically active compound, medicinal chemists can identify the key structural features responsible for its therapeutic effects. The this compound scaffold provides a versatile platform for such studies.

For instance, numerous cadinane-type sesquiterpenes, which are based on the hexahydronaphthalene (B12109599) framework, exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. nih.govacs.orgnih.govresearchgate.netconsensus.app SAR studies on these natural products and their synthetic derivatives have revealed important insights into the structural requirements for their activity. These studies have shown that the presence and nature of oxygen-containing functional groups, as well as the stereochemistry of the ring junctions, can have a profound impact on their biological profiles. researchgate.netconsensus.app

| Compound | Biological Activity | Key Structural Features |

| α-Cadinol | Antifungal | Presence of a hydroxyl group and specific stereochemistry. researchgate.netconsensus.app |

| T-Muurolol | Antifungal | Isomeric with α-cadinol, demonstrating the importance of stereochemistry. researchgate.netconsensus.app |

| Various Cadinane Derivatives | Anti-inflammatory | The presence and position of hydroxyl and other functional groups influence activity. acs.orgnih.gov |

Stereochemical Control in Scaffold Elaboration

The this compound scaffold contains multiple stereocenters, and the precise control of their configuration is crucial for achieving the desired biological activity or material properties. The stereochemical outcome of reactions used to elaborate the scaffold can be influenced by a variety of factors, including the choice of reagents, reaction conditions, and the presence of existing stereocenters in the starting material. ox.ac.uk

Diastereoselective synthesis aims to produce a single diastereomer from a mixture of possible stereoisomers. In the context of the hexahydronaphthalene scaffold, stereocontrol can be achieved through various synthetic strategies. For example, substrate-controlled reactions can utilize the existing stereochemistry of the scaffold to direct the approach of a reagent to one face of the molecule over the other. nih.govbeilstein-archives.org